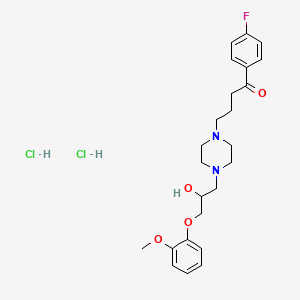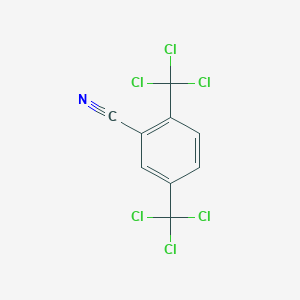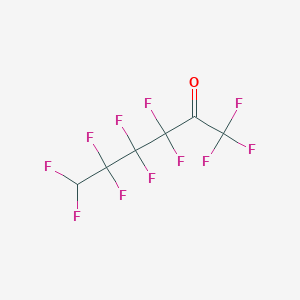
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is a fluorinated ketone with the molecular formula C6HF11O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as cobalt trifluoride (CoF3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the starting material is subjected to an electric current in the presence of a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is advantageous for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated ketones.
Aplicaciones Científicas De Investigación
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,4,4,5,5,6,6-Dodecafluorohexan-2-one: Similar structure but with an additional fluorine atom.
1,1,1,3,3,4,4,5,5,6,6-Nonafluorohexan-2-one: Similar structure but with fewer fluorine atoms.
Perfluorohexan-2-one: Fully fluorinated hexan-2-one.
Uniqueness
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
42287-75-2 |
|---|---|
Fórmula molecular |
C6HF11O |
Peso molecular |
298.05 g/mol |
Nombre IUPAC |
1,1,1,3,3,4,4,5,5,6,6-undecafluorohexan-2-one |
InChI |
InChI=1S/C6HF11O/c7-2(8)4(11,12)6(16,17)3(9,10)1(18)5(13,14)15/h2H |
Clave InChI |
XLAWJDSCCUEUPD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


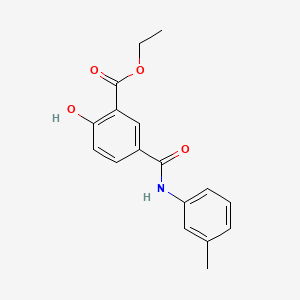
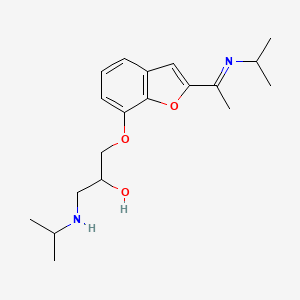

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
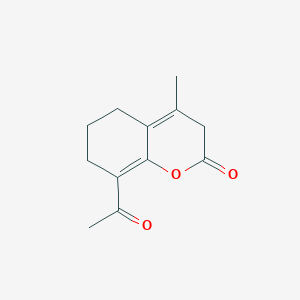
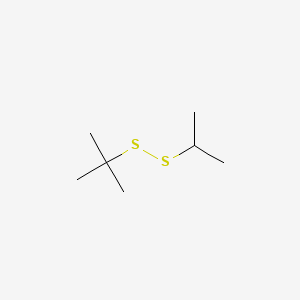
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
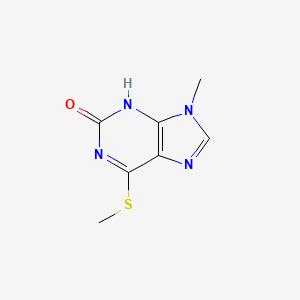


![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)

